molecular formula C13H16N4O B2546295 2-(2-Aminophenyl)-N-(1,3-dimethyl-1H-pyrazol-5-YL)acetamide CAS No. 1052559-94-0

2-(2-Aminophenyl)-N-(1,3-dimethyl-1H-pyrazol-5-YL)acetamide

Cat. No. B2546295
CAS RN: 1052559-94-0
M. Wt: 244.298
InChI Key: OHJKLRDRZSXGGW-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-N-(1,3-dimethyl-1H-pyrazol-5-YL)acetamide is a chemical compound with the molecular formula C13H16N4O and a molecular weight of 244.29 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrazole-containing compounds, which includes this compound, has been a topic of research for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole-containing compounds are complex and varied. For example, one method involves the cyclization of 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamide in the presence of concentrated sulfuric acid .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study focused on the synthesis and characterization of pyrazole-acetamide derivatives, including N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, which were utilized to construct Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, determined in vitro by various assays. The solid-state structure, determined by X-ray crystallography, revealed complex supramolecular architectures through hydrogen bonding interactions, highlighting their potential in developing new antioxidant agents (Chkirate et al., 2019).

Antimicrobial Activity

The synthesis and pharmacological evaluation of a series of compounds including 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide demonstrated potential antipsychotic-like profiles in animal behavior tests. Notably, these compounds did not interact with dopamine receptors, suggesting a novel mechanism of action. Their antimicrobial activity was also evaluated, indicating the versatility of such derivatives in both neurological and infectious disease research (Wise et al., 1987).

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, an intermediate crucial for the synthesis of antimalarial drugs, was synthesized through chemoselective monoacetylation of 2-aminophenol using Novozym 435. This process optimization study showcases the application of pyrazole-acetamide derivatives in facilitating selective and efficient drug synthesis, emphasizing the importance of such compounds in developing antimalarial and other therapeutic agents (Magadum & Yadav, 2018).

properties

IUPAC Name

2-(2-aminophenyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-9-7-12(17(2)16-9)15-13(18)8-10-5-3-4-6-11(10)14/h3-7H,8,14H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJKLRDRZSXGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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